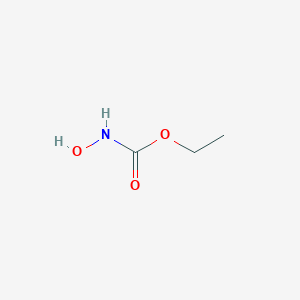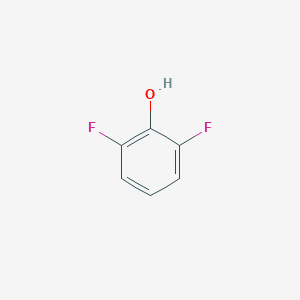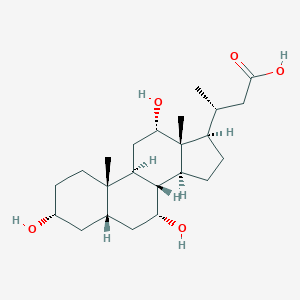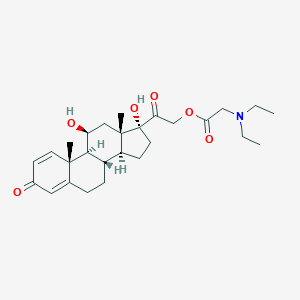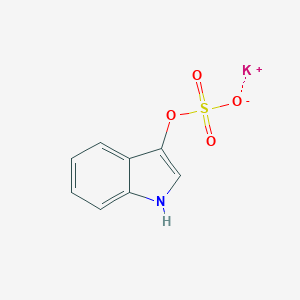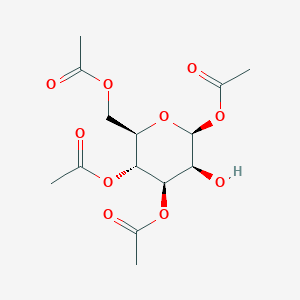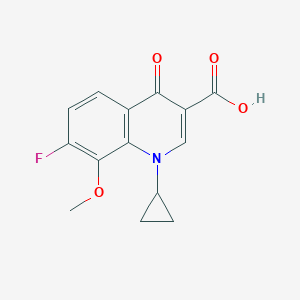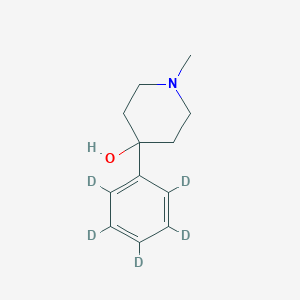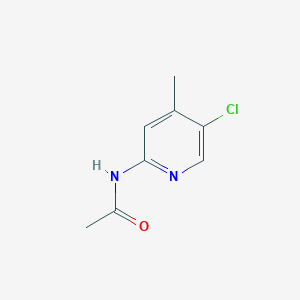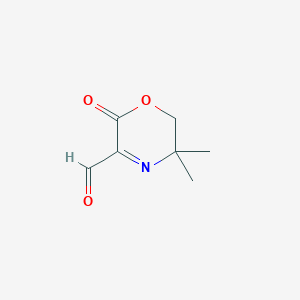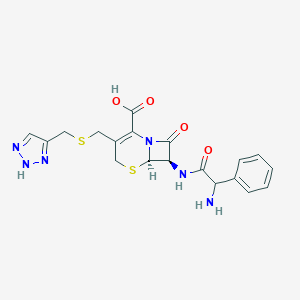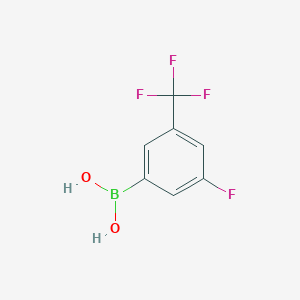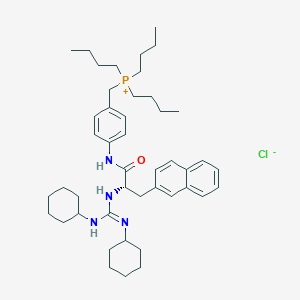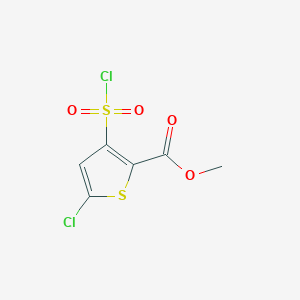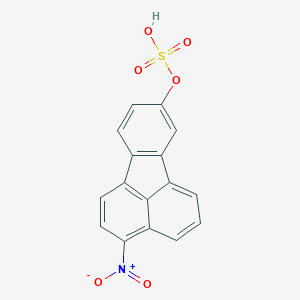
3-Nitrofluoranthene-8-sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitrofluoranthene-8-sulfate is a chemical compound that has been widely studied for its potential use in scientific research. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon (PAH) that is found in coal tar and other sources. The compound has been synthesized using various methods and has been explored for its mechanism of action and potential biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-Nitrofluoranthene-8-sulfate is not fully understood. However, studies have suggested that the compound may interact with DNA through the formation of adducts. These adducts can cause structural changes in DNA and potentially lead to DNA damage.
Biochemical and physiological effects:
Studies have shown that 3-Nitrofluoranthene-8-sulfate can induce DNA damage in cells. The compound has been shown to cause oxidative damage and strand breaks in DNA. Additionally, studies have suggested that the compound may have potential carcinogenic effects.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Nitrofluoranthene-8-sulfate in lab experiments include its ability to detect DNA damage and its relatively simple synthesis method. However, the compound may have potential health hazards and should be handled with care. Additionally, the compound may have limitations in terms of its specificity and sensitivity for detecting DNA damage.
Future Directions
There are several future directions for the study of 3-Nitrofluoranthene-8-sulfate. One potential direction is the development of more specific and sensitive probes for detecting DNA damage. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential health effects. Finally, the compound may have potential applications in the field of environmental toxicology for the detection of environmental pollutants.
Synthesis Methods
The synthesis of 3-Nitrofluoranthene-8-sulfate has been achieved through various methods, including the reaction of fluoranthene with sulfuric acid and nitric acid. Another method involves the use of sodium nitrite and sulfuric acid to produce the compound. The synthesis of 3-Nitrofluoranthene-8-sulfate is relatively simple and can be achieved using readily available materials.
Scientific Research Applications
3-Nitrofluoranthene-8-sulfate has been used in scientific research for its potential as a fluorescent probe for the detection of DNA damage. Studies have shown that the compound can bind to DNA and fluoresce upon exposure to ultraviolet light. This property has been used to study the effects of various environmental pollutants on DNA damage.
properties
CAS RN |
156497-83-5 |
|---|---|
Product Name |
3-Nitrofluoranthene-8-sulfate |
Molecular Formula |
C16H9NO6S |
Molecular Weight |
343.3 g/mol |
IUPAC Name |
(3-nitrofluoranthen-8-yl) hydrogen sulfate |
InChI |
InChI=1S/C16H9NO6S/c18-17(19)15-7-6-12-10-5-4-9(23-24(20,21)22)8-14(10)11-2-1-3-13(15)16(11)12/h1-8H,(H,20,21,22) |
InChI Key |
HVNZDGPBCCMRQN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C4=C3C=CC(=C4)OS(=O)(=O)O)[N+](=O)[O-] |
Other CAS RN |
156497-83-5 |
synonyms |
3-nitrofluoranthene-8-sulfate NF-8-S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



